Rotigotine

Catalog No.
S541846
CAS No.
99755-59-6
M.F
C19H25NOS
M. Wt
315.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rotigotine

CAS Number

99755-59-6

Product Name

Rotigotine

IUPAC Name

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

Molecular Formula

C19H25NOS

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m0/s1

InChI Key

KFQYTPMOWPVWEJ-INIZCTEOSA-N

SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

Solubility

Lipophilic and poorly soluble in water at neutral pH. Solubility increases at more acidic pH.

Synonyms

(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol, (+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol, 1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-, 2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin, N 0437, N 0437, (+-)-isomer, N 0437, (-)-isomer, N 0437, (R)-isomer, N 0437, hydrochloride, (R)-isomer, N 0437, hydrochloride, (S)-isomer, N 0923, N 0924, N-0437, N-0923, N-0924, Neupro, racemic N-0437, rotigotine, rotigotine (+-)-form, Rotigotine CDS, rotigotine, (+)-, rotigotine, (+--)-

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O

Rotigotine is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. It is marketed under the brand names Neupro and Leganto, and is available as a transdermal patch that delivers a continuous dose of the drug over 24 hours. The chemical structure of rotigotine is represented by the formula C19H25NOSC_{19}H_{25}NOS and it has an average molecular weight of 315.48 g/mol. Its IUPAC name is (6S)-6-(propyl(2-(2-thienyl)ethyl)amino)-5,6,7,8-tetrahydro-1-naphthalenol .

Rotigotine acts as a dopamine agonist, mimicking the effects of dopamine in the brain. It primarily targets D2 and D3 dopamine receptors, located in the striatum, a region involved in motor control. By stimulating these receptors, rotigotine improves dopamine signaling, leading to better control of movement and a reduction in Parkinson's disease symptoms [].

Rotigotine is generally well-tolerated, but common side effects include nausea, vomiting, dizziness, and somnolence (sleepiness) []. In some cases, more serious side effects like hallucinations and impulse control disorders can occur [].

Parkinson's Disease (PD):

  • Motor Symptoms: Rotigotine is a well-established treatment for motor symptoms of PD, including tremor, rigidity, and bradykinesia. A systematic review of 12 years of clinical experience found it to be effective in improving motor function, with continuous delivery leading to fewer fluctuations and dyskinesias compared to intermittent medications. [Source: ]
  • Non-Motor Symptoms: Rotigotine also shows promise in addressing non-motor PD symptoms, particularly sleep disturbances. Studies suggest it can improve sleep quality, reduce fatigue, and potentially alter sleep architecture. [Source: ]

Restless Legs Syndrome (RLS):

  • Rotigotine is a first-line treatment option for RLS, with research demonstrating its effectiveness in reducing nighttime leg discomfort and improving sleep quality. [Source: ]
  • Notably, rotigotine may have a lower risk of augmentation, a phenomenon where symptoms worsen with medication use. This is an important advantage over other RLS medications. [Source: ]

Other Applications:

  • Research is ongoing to explore the potential of rotigotine in treating other neurological and psychiatric conditions, including:
    • Alzheimer's disease: Some studies suggest rotigotine may improve cognitive function and behavior in patients with Alzheimer's. [Source: ]
    • Depression: Preliminary evidence indicates rotigotine could have antidepressant effects, but further research is needed. [Source: ]
    • Pain management: Rotigotine's potential role in pain relief is also under investigation, particularly for chronic pain conditions. [Source: ]

Rotigotine undergoes extensive metabolism primarily in the liver through cytochrome P450 enzymes, leading to various metabolites including sulfate and glucuronide conjugates. The predominant metabolic pathways involve N-dealkylation and conjugation, with less than 1% of the unchanged drug excreted in urine. The metabolic profile indicates that multiple cytochrome P450 isoenzymes are involved in its biotransformation, which can affect its pharmacokinetics .

Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), exhibiting the highest affinity for the D3 receptor. It also shows antagonist activity at α-2 adrenergic receptors and partial agonist activity at 5-HT1A receptors. This broad receptor activity contributes to its efficacy in treating motor symptoms associated with Parkinson's disease and may also provide antidepressant effects .

Affinity Profile

Receptor TypeAffinity (K_i in nM)
D183
D213.5
D30.71
D43.9
D55.4

  • Formation of the Thienyl Group: Utilizing thienyl derivatives to introduce the thiophene moiety.
  • Naphthalene Derivation: Modifying naphthalene structures to incorporate the tetrahydronaphthol framework.
  • Amine Coupling: Introducing the propylamine side chain through coupling reactions.

The specific details of these synthetic routes are proprietary but generally involve standard organic chemistry techniques such as alkylation, reduction, and purification .

Rotigotine is primarily indicated for:

  • Parkinson's Disease: It helps alleviate motor symptoms by stimulating dopamine receptors.
  • Restless Legs Syndrome: It provides relief from discomfort associated with this condition.

Additionally, due to its action on various neurotransmitter systems, rotigotine has been explored for potential use in treating depression and other mood disorders .

Rotigotine has several notable interactions:

  • Drug Interactions: It may interact with other medications that affect dopamine levels or those metabolized by cytochrome P450 enzymes, potentially altering their efficacy or increasing side effects.
  • Food Interactions: Alcohol consumption can enhance sedative effects when taken with rotigotine.
  • Physiological Interactions: Caution is advised in patients with cardiovascular issues due to potential postural hypotension when initiating or increasing doses .

Several compounds exhibit similar pharmacological profiles to rotigotine, particularly other dopamine agonists used for Parkinson's disease:

Compound NameTypeReceptor SelectivityUnique Features
PramipexoleNon-ergolineD2 selectiveHigher specificity for D2 receptors
RopiniroleNon-ergolineD2 selectiveAdministered orally
ApomorphineNon-ergolineD1/D2 agonistRapid onset of action; injectable form
PergolideErgot-derivedMixed receptor activityWithdrawn due to safety concerns

Rotigotine's unique delivery system via a transdermal patch allows for stable plasma concentrations and reduced side effects associated with gastrointestinal absorption, distinguishing it from others in its class .

Traditional Synthetic Pathways

The conventional synthesis of rotigotine follows a multi-step process beginning with 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene (compound 2). This process has been refined over time to overcome various challenges, particularly related to enantiomeric purity and scalability.

The patented synthesis pathway comprises several key steps:

  • Demethylation of 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene (compound 2) by refluxing in 48% HBr to produce 2-N-propyl-5-hydroxy tetraline hydrobromide (compound 5)
  • Liberation of 2-N-propyl-5-hydroxy tetraline base (compound 6)
  • Reductive amination reaction between amine 6 and 2-thienylacetic acid-sodium boron hydride complex in aprotic solvents such as toluene, at temperatures between 80-90°C
  • Optional salification of rotigotine with hydrochloric acid to form the hydrochloride salt

The synthetic process is notably distinguished by two key features compared to prior methods: it proceeds through phenol amine 6 and incorporates the 2-thienylethyl chain at the nitrogen of compound 6 via reductive amination using the 2-thienylacetic acid-sodium boron hydride complex in toluene.

A detailed laboratory-scale synthesis procedure is outlined below:

Step 1—Preparation of Rotigotine:
2-N-Propyl-5-hydroxy tetraline hydrobromide (compound 5, 19 g) is finely ground and suspended in 100 mL of water with 200 mL of dichloromethane. K₂CO₃ (200 mL, 20% aqueous solution) is added with stirring at 5-10°C. After extraction and processing, an oily residue of free amine is obtained.

In a separate flask, 56 g of 2-thienylacetic acid is dissolved in 125 mL of toluene and combined with sodium borohydride (4.8 g) added incrementally to maintain temperature at 20-25°C. After one hour, the free amine (13.6 g) is added, and the solution is heated to 80-90°C under nitrogen for approximately 8 hours. Following reaction completion, the mixture undergoes several extraction and processing steps, ultimately yielding rotigotine as a colorless oil with 80% yield.

Step 2—Preparation of Rotigotine Hydrochloride:
The rotigotine oil is dissolved in ethanol (100 mL), combined with 1.5 equivalents of 37% HCl, and evaporated to dryness under reduced pressure.

Step 3—Preparation of Rotigotine Hydrochloride Polymorphs:
Different crystallization methods yield distinct polymorphic forms:

  • Form A: The solid from step 2 is refluxed in ethanol (160 mL), combined with ethyl acetate (160 mL), and cooled until crystallization occurs, yielding rotigotine hydrochloride Form A with 70% yield.
  • Form B: Rotigotine hydrochloride Form A is dissolved in ethanol at reflux temperature, cooled to about 60°C, combined with hexane, and allowed to crystallize, yielding Form B with 94% yield.
StageReagentsConditionsYield (%)
Demethylation48% HBrRefluxNot specified
Free base liberationK₂CO₃ (20% aq.)5-10°CNot specified
Reductive amination2-thienylacetic acid, NaBH₄, toluene80-90°C, 8h, N₂80
HCl salt formation37% HCl, ethanolRoom temperatureNot specified
Form A crystallizationEthanol/ethyl acetateReflux to RT70
Form B crystallizationEthanol/hexane60°C to RT94

Novel Chemoenzymatic Approaches

Recent advances in biocatalysis have led to the development of chemoenzymatic methods for rotigotine synthesis. Notably, researchers have reported an innovative approach using imine reductase (IRED) enzymes for the stereoselective synthesis of the key intermediate.

A cutting-edge chemoenzymatic synthesis employing an IR-36-M5 mutant has been developed, focusing on residues that directly contact the 2-tetralone moiety. Through structure-guided semi-rational design, researchers created a double-mutant (F260W/M147Y) that demonstrated excellent isolated yield and S-stereoselectivity exceeding 99% for 2-aminotetralin synthesis. This approach represents a significant advancement in the enantioselective synthesis of rotigotine through enzymatic reductive amination as the key step.

The enzymatic process offers several advantages over traditional chemical methods:

  • Higher enantioselectivity (>99% for the S-isomer)
  • Milder reaction conditions, reducing environmental impact
  • Potentially higher atom economy and overall efficiency

The large-scale application of this method involves a shake flask fermentation of the M5-F260W-M147Y mutant, followed by an enzymatic catalytic reaction. For milligram-scale synthesis, a 10 mL enzymatic reaction is performed using 1 mM NADP+ (7.43 mg) and cell-free extract (10 g/L wet cell weight). The reaction is scaled up for larger production using sodium phosphate buffer (100 mM, pH 7.0), with reactions running for 24 hours at 30°C with 200 rpm shaking. After acidification, filtration, and extraction processes, the crude products are purified by silica gel column chromatography to give the final product with 72% yield as a dark brown oil.

A shorter synthesis pathway has also been reported starting from 5-methoxy-2-tetralone, which can be synthesized either via [4+2] cycloaddition of in situ generated methoxyaryne from its precursor aryl triflate with benzyloxybutadiene, or from 4-methoxyindanone via ring expansion using trimethylsilyldiazomethane. This approach significantly reduces the number of synthetic steps required to produce rotigotine.

ApproachKey StepsCatalysts/ReagentsStereoselectivityYield (%)
IR-36-M5 mutantEnzymatic reductive aminationF260W/M147Y double-mutant>99% (S)72
Short synthesis[4+2] cycloaddition followed by two stepsMethoxyaryne/benzyloxybutadieneNot specifiedNot specified

Process Optimization and Scalability Challenges

The industrial production of rotigotine faces several challenges, with crystallization being a particularly significant issue. The appearance of a more stable and less soluble polymorph in 2008 led to a product recall with substantial economic consequences.

Crystallization Issues and Polymorphism

Rotigotine was originally known to exist in only one polymorphic form since 1985. However, in 2008, a thermodynamically more stable and significantly less soluble polymorph appeared, leading to batch recalls and considerable economic and public health implications. Computational crystal structure prediction methods have since revealed this late-appearing polymorph and predicted a third crystalline form with thermodynamic stability between forms I and II.

The crystallization issue extends to the transdermal delivery system, where crystal formation in the marketed patches appeared as early as after manufacture in some cases, with extensive crystallization occurring over time. The FDA noted: "The use of [redacted] in the manufacture of the drug product clearly does not satisfactorily limit the potential for crystallization, and your attempts to [redacted] have been unsuccessful".

Crystal Inhibition Strategies

To address crystallization issues, researchers have investigated various crystal inhibition strategies:

  • Polymer-based stabilization: Studies have shown that polymers such as Soluplus and Soluplus-TPGS can effectively prevent the crystallization of rotigotine in transdermal patches, even at high drug concentrations (80% w/w) after 90 days of storage (25°C ± 2°C, RH 60% ± 5%).

  • Molecular interactions: Molecular docking analysis has explored intermolecular interaction mechanisms between different polymers and rotigotine. The intermolecular binding energy of ROT-Soluplus-TPGS was found to be -5.3 kcal/mol, indicating an effective ability to inhibit crystallization.

  • Novel delivery systems: Researchers have developed a hybrid system combining silicon adhesive with microspheres containing the drug to provide zero-order release kinetics for rotigotine. The optimized transdermal formulation comprised 80 mg of silicon adhesive with 2.5 mg of rotigotine along with 20.1 mg of microspheres containing 2 mg of additional drug.

Crystal InhibitorEffectiveness at 80% w/w drug contentStorage ConditionsObservation Period
None (control)Crystal formation observed25°C ± 2°C, RH 60% ± 5%<30 days
Poloxamer 188Crystal formation observed25°C ± 2°C, RH 60% ± 5%<90 days
SoluplusNo crystal formation25°C ± 2°C, RH 60% ± 5%90 days
Soluplus-TPGSNo crystal formation25°C ± 2°C, RH 60% ± 5%90 days

Analytical Method Development

The development of reliable analytical methods is crucial for quality control during manufacturing. A stability-indicating RP-HPLC method has been developed and validated for rotigotine estimation in pharmaceutical dosage forms. This method utilizes a BDS C-8 column with an isocratic mobile phase composed of 0.01N potassium dihydrogen orthophosphate (pH adjusted to 4.8) and acetonitrile (45:55 v/v) at a flow rate of 1 mL/min. The method showed excellent linearity in the range of 10-60 μg/mL with a correlation coefficient (r²) greater than 0.998, and good accuracy with mean recovery of 100.48%.

Validation ParameterResults for Rotigotine
System Suitability - Theoretical Plates3999
System Suitability - Tailing Factor1.58
Retention Time2.6 min
Mean Area3072763
% RSD0.5
Linearity Range10-60 μg/mL
Correlation Coefficient (r²)0.999
Accuracy (Mean Recovery %)100.48%
Precision (% RSD)0.59

Dopamine Receptor Agonist Activity

Rotigotine functions as a full agonist at all dopamine receptor subtypes (D1–D5), with preferential binding to the D3 receptor. Structural analyses demonstrate that its primary amine group forms a salt bridge with the conserved aspartate residue (D3.32) in the orthosteric binding pocket (OBP) of dopamine receptors [4] [5]. This interaction anchors the molecule, while its tetrahydronaphthalene moiety engages hydrophobic residues (I3.33, F6.51, F6.52) in transmembrane helices 3 and 6 [4]. The thiophene group extends into an extended binding pocket (EBP), where it interacts with residues such as W6.48 and Y7.43, stabilizing the active receptor conformation [4].

Comparative studies highlight rotigotine’s subtype-specific affinity gradients:

  • D3 receptor: Highest affinity (Ki = 0.7 nM) due to optimal complementarity between its hydroxyl group and H6.55 in the EBP [4] [5].
  • D2/D4 receptors: Moderate affinity (Ki = 15–20 nM) resulting from suboptimal hydrogen bonding with H6.55 [4].
  • D1/D5 receptors: Lower affinity (Ki = 30–50 nM) attributable to steric clashes with divergent EBP residues [5].

Cryo-EM structures of rotigotine-bound receptors reveal that D3 receptor activation involves a 2.1 Å inward shift of transmembrane helix 6 (TM6), facilitating G-protein coupling [4]. In contrast, D2 receptors exhibit a more open extracellular vestibule, reducing agonist efficacy [5].

Table 1: Rotigotine Binding Affinities and Key Receptor Interactions

ReceptorBinding Affinity (Ki, nM)Critical ResiduesInteraction Type
D30.7D3.32, H6.55Ionic, H-bond
D215D3.32, W6.48Ionic, hydrophobic
D150D3.32, S5.42Ionic, H-bond

Molecular Docking and Binding Affinity Studies

Computational docking simulations corroborate rotigotine’s preference for D3 receptors. The molecule adopts a U-shaped conformation in the OBP, with its hydroxyl group forming a hydrogen bond network involving S5.42 and N6.55 in D1/D5 receptors [4]. In D3 receptors, this hydroxyl group instead interacts with H6.55, enhancing binding stability by 3.2 kcal/mol compared to D2 receptors [5].

Mutagenesis studies quantify residue contributions:

  • D3.32A mutation: Abolishes binding (ΔpEC50 > 3.0) [4].
  • H6.55A (D3R): Reduces potency 10-fold (pEC50 shift from 9.1 to 8.0) [4].
  • F2.61A (D4R): Decreases affinity 100-fold due to loss of thiophene interactions [4].

Free energy perturbation calculations reveal that rotigotine’s thiophene group contributes 40% of total binding energy in D3 receptors versus 25% in D2 receptors [5]. This differential stabilization explains its subtype selectivity.

Cross-Reactivity with Non-Dopaminergic Systems

Rotigotine exhibits polypharmacology through off-target interactions:

Serotonin Receptors

  • 5HT1A: Partial agonism (EC50 = 120 nM) via conserved D3.32 interaction [4].
  • 5HT2B: Antagonism (Ki = 85 nM) due to steric hindrance from helix 7 [4].

Adrenergic Receptors

  • α2B: Antagonism (IC50 = 6 nM) through competitive displacement of norepinephrine [1].
  • β1: Weak inhibition (Ki = 1.2 μM) mediated by hydrophobic EBP contacts [4].

Color/Form

White to off-white powder

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

315.16568559 g/mol

Monoisotopic Mass

315.16568559 g/mol

Heavy Atom Count

22

LogP

4.7
log Kow = 5.39 (est)

Appearance

Assay:≥98%A crystalline solid

UNII

87T4T8BO2E

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H336 (33.33%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Rotigotine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For use/treatment in neurologic disorders and parkinson's disease as well as moderate-to-severe primary Restless Legs Syndrome.
FDA Label
Leganto is indicated for the symptomatic treatment of moderate to severe idiopathic restless-legs syndrome in adults. Leganto is indicated for the treatment of the signs and symptoms of early-stage idiopathic Parkinson's disease as monotherapy (i. e. without levodopa) or in combination with levodopa, i. e. over the course of the disease, through to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end of dose or �on-off' fluctuations).
Parkinson's disease: Neupro is indicated for the treatment of the signs and symptoms of early-stage idiopathic Parkinson's disease as monotherapy (i. e. without levodopa) or in combination with levodopa, i. e. over the course of the disease, through to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end of dose or 'on-off' fluctuations). Restless-legs syndrome: Neupro is indicated for the symptomatic treatment of moderate to severe idiopathic restless-legs syndrome in adults.

Livertox Summary

Rotigotine is a non-ergot dopamine receptor agonist used in the therapy of Parkinson disease and restless leg syndrome. Administered as a once daily transdermal patch, rotigotine has not been associated with serum enzyme elevations during treatment or with episodes of clinically apparent liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Dopamine Agonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Rotigotine is included in the database.
Neupro is indicated for the treatment of Parkinson's disease. /Included in US product label/
Neupro is indicated for the treatment of moderate-to-severe primary Restless Legs Syndrome. /Included in US product label/
For more Therapeutic Uses (Complete) data for ROTIGOTINE (6 total), please visit the HSDB record page.

Pharmacology

Rotigotine is an agonist at all 5 dopamine receptor subtypes (D1-D5) but binds to the D3 receptor with the highest affinity. It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors. Rotigotine also inhibits dopamine uptake and prolactin secretion. There is no indication of a QT/QTc prolonging effect of Neupro in doses up to 24 mg/24 hours. The effects of Neupro at doses up to 24 mg/24 hours (supratherapeutic doses) on the QT/QTc interval was evaluated in a double-blind, randomized, placebo- and positive-controlled (moxifloxacin 400 mg IV, single dose) parallel-group trial with an overall treatment period of 52 days in male and female patients with advanced-stage Parkinson's disease. Assay sensitivity was confirmed by significant QTc prolongation by moxifloxacin.

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

N04BC09
N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BC - Dopamine agonists
N04BC09 - Rotigotine

Mechanism of Action

Rotigotine, a member of the dopamine agonist class of drugs, is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours. A dopamine agonist works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine
This review discusses the relationship between therapeutic plasma concentrations of antiparkinson dopamine agonists (rotigotine, pergolide, cabergoline, apomorphine, bromocriptine, ropinirole, pramipexole, and talipexole) and their in vitro pharmacology at dopamine D1, D2 and D3 receptors. A significant correlation was found between therapeutic plasma concentrations of these dopamine agonists and their agonist potencies (EC50) at D2 receptors, although no such correlation existed at D1 or D3 receptors, suggesting that D2 receptors could be the primary and common target for the antiparkinson action of all dopamine agonists. However, D1 receptor stimulation is also important for maintaining swallowing reflex, bladder function and cognition. In particular, continuous D1 and D2 receptor stimulation may be reduced to low levels among Parkinson's disease patients. Our findings revealed therapeutic plasma concentrations of rotigotine were similar to its agonist potencies at both D1 and D2 receptors. Thus, rotigotine may be beneficial for the treatment of Parkinson's disease patients in that this dopamine agonist has the potential of continuous stimulation of both D1 and D2 receptors in the clinical setting.
Rotigotine is a non-ergoline dopamine agonist. The precise mechanism of action of rotigotine as a treatment for Parkinson's disease is unknown, although it is thought to be related to its ability to stimulate dopamine receptors within the caudate-putamen in the brain. The precise mechanism of action of rotigotine as a treatment for Restless Legs Syndrome is unknown but is thought to be related to its ability to stimulate dopamine receptors.
In Parkinson disease the degeneration of dopaminergic neurones is believed to lead to a disinhibition of the subthalamic nucleus thus increasing the firing rate of the glutamatergic excitatory projections to the substantia nigra. In consequence, excessive glutamatergic activity will cause excitotoxicity and oxidative stress. In the present study we investigated mechanisms of glutamate toxicity and the neuroprotective potential of the dopamine agonist rotigotine towards dopaminergic neurones in mouse mesencephalic primary culture. Glutamate toxicity was mediated by the N-methyl-d-aspartic acid (NMDA) receptor and accompanied by a strong calcium influx into dopaminergic neurones for which the L-type voltage-sensitive calcium channels play an important role. The rate of superoxide production in the culture was highly increased. Deleterious nitric oxide production did not participate in glutamate-mediated excitotoxicity. Pretreatment of cultures with rotigotine significantly increased the survival of dopaminergic neurones exposed to glutamate. Rotigotine exerted its protective effects via dopamine receptor stimulation (presumably via dopamine D3 receptor) and decreased significantly the production of superoxide radicals. When cultures were preincubated with Phosphoinositol 3-Kinase (PI3K) inhibitors the protective effect of rotigotine was abolished suggesting a decisive role of the PI3K/Akt pathway in rotigotine-mediated neuroprotection. Consistently, exposure to rotigotine induced the activation of Akt by phosphorylation followed by phosphorylation, and thus inactivation, of the pro-apoptotic factor glycogen synthase kinase-3-beta (GSK-3-beta). Taken together, our work contributed to elucidating the mechanisms of glutamate toxicity in mesencephalic culture and unravelled the signalling pathways associated with rotigotine-induced neuroprotection against glutamate toxicity in primary dopaminergic cultures.
Rotigotine (Neupro) is a non-ergoline dopamine agonist developed for the once daily treatment of Parkinson's disease (PD) using a transdermal delivery system (patch) which provides patients with the drug continuously over 24 h. To fully understand the pharmacological actions of rotigotine, the present study determined its extended receptor profile. In standard binding assays, rotigotine demonstrated the highest affinity for dopamine receptors, particularly the dopamine D3 receptor (Ki=0.71 nM) with its affinities to other dopamine receptors being (Ki in nM): D4.2 (3.9), D4.7 (5.9), D5 (5.4), D2 (13.5), D4.4 (15), and D1 (83). Significant affinities were also demonstrated at alpha-adrenergic (alpha2B, Ki=27 nM) and serotonin receptors (5-HT1A Ki=30 nM). In newly developed reporter-gene assays for determination of functional activity, rotigotine behaved as a full agonist at dopamine receptors (rank order: D3>D2L>D1=D5>D4.4) with potencies 2,600 and 53 times higher than dopamine at dopamine D3 and D2L receptors, respectively. At alpha-adrenergic sites, rotigotine acted as an antagonist on alpha2B receptors. At serotonergic sites, rotigotine had a weak but significant agonistic activity at 5-HT1A receptors and a minor or nonexistent activity at other serotonin receptors. Thus, in respect to PD, rotigotine can be characterized as a specific dopamine receptor agonist with a preference for the D3 receptor over D2 and D1 receptors. In addition, it exhibits interaction with D4 and D5 receptors, the role of which in relation to PD is not clear yet. Among non-dopaminergic sites, rotigotine shows relevant affinity to only 5-HT1A and alpha2B receptors. Further studies are necessary to investigate the contribution of the different receptor subtypes to the efficacy of rotigotine in Parkinson's disease and possible other indications such as restless legs syndrome.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

7.45X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

99755-59-6

Absorption Distribution and Excretion

Bioavailability varies depending on the application site. Differences in bioavailability were very small between the abdomen and hip (<1%). In contrast, the shoulder and thigh had a very large different in measured bioavailability (46%), with the shoulder showing the higher value. Tmax, 8 mg dose = 15 - 18 hours (it take approximately 3 hours until rotigotine reaches detectable levels in the plasma). The peak concentration cannot be observered. Steady state is reached in 2-3 days.
Urine (71%), Fecal (23%). Most of rotigotine that is excreted in the urine is in the form of inactive conjugates. Unchanged drug made up less <1%.
The weight normalized apparent volume of distribution, (Vd/F), in humans is approximately 84 L/kg after repeated dose administration.
Results obtained with the patch administration in animals showed that the silicone based patch was superior to the acrylic based patch with respect to substance release. Following repeated dosing, 81 and 93 % substance was released from the silicone patch on the rat and monkey, respectively. The corresponding % release from the acrylic based patch was 28 and 22 %, respectively.
The weight normalized apparent volume of distribution (Vd/F) in humans is approximately 84 L/kg after repeated dose administration. The binding of rotigotine to human plasma proteins is approximately 92% in vitro and 89.5% in vivo.
When single doses of 8 mg/24 hours are applied to the trunk, there is an average lag time of approximately 3 hours until drug is detected in plasma (range 1 to 8 hours). Tmax typically occurs between 15 to 18 hours post dose but can occur from 4 to 27 hours post dose. However, there is no characteristic peak concentration observed. Rotigotine displays dose-proportionality over a daily dose range of 1 mg/24 hours to 24 mg/24 hours. In the clinical studies of rotigotine effectiveness, the transdermal system application site was rotated from day to day (abdomen, thigh, hip, flank, shoulder, or upper arm) and the mean measured plasma concentrations of rotigotine were stable over the 6 months of maintenance treatment. Relative bioavailability for the different application sites at steady-state was evaluated in subjects with Parkinson's disease. In a single trial conducted in patients with early-stage Parkinson's disease, differences in bioavailability ranged from less than 1% (abdomen vs. hip) to 46% (shoulder vs. thigh) with shoulder application showing higher bioavailability.
Rotigotine is primarily excreted in urine (approximately 71%) as inactive conjugates of the parent compound and N-desalkyl metabolites. A smaller proportion is excreted in feces (approximately 23%). The major metabolites found in urine were rotigotine sulfate (16% to 22% of the absorbed dose), rotigotine glucuronide (11% to 15%), and N-despropyl-rotigotine sulfate metabolite (14% to 20%) and N-desthienylethyl-rotigotine sulfate metabolite (10% to 21%). Approximately 11% is renally eliminated as other metabolites. A small amount of unconjugated rotigotine is renally eliminated (less than 1% of the absorbed dose).
For more Absorption, Distribution and Excretion (Complete) data for ROTIGOTINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic (CYP-mediated). Rotigotine is extensively and rapidly metabolized by conjugation and N-dealkylation. After intravenous dosing the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine. Multiple CYP isoenzymes, sulfotransferases and two UDP-glucuronosyltransferases catalyze the metabolism of rotigotine.
CYP2C19 was found to be the major CYP isoform involved in the phase 1 metabolism of rotigotine. However, multiple CYP-isoforms appear to be capable of catalyzing the metabolism. In vitro studies suggest a low risk for drug-drug interactions with co-administered drugs which are substrates of CYP isoforms in vivo. Also, no induction of human liver CYP isoforms has been found. No potential for displacement of rotigotine by warfarin and vice versa was detected with human serum albumin in vitro. Rotigotine was found not to be a substrate for P-glycoprotein and does not modulate digoxin transport in vitro.
Following absorption rotigotine was rapidly metabolised. Three phase 1 metabolites showed pharmacological activity. However, pharmacokinetics of these metabolites were not required as their presence in plasma was too low. The major metabolite observed in animal hepatocytes, the glucuronide conjugate of rotigotine, was in vivo excreted into bile and only reached the blood system at low levels. Conjugates of the Ndealkylated metabolites were found to be the major metabolites in plasma. Following subcutaneous administration, the sulfate and the glucuronide conjugates of the SPM 9206 metabolite and the sulfate conjugates of the SPM 9257 and the sulfate of the desthienylethyl despropyl metabolite were found to be the major metabolites in plasma. In human plasma, the sulphate conjugates of rotigotine, the SPM 9206 and the SPM 9257 metabolite were found to be the major metabolites. All the human major metabolites found in plasma were also found in the plasma of the main toxicological species.
Rotigotine is extensively metabolized by conjugation and N-dealkylation. After intravenous dosing the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine. Multiple CYP isoenzymes, sulfotransferases and two UDP-glucuronosyltransferases catalyze the metabolism of rotigotine.
Rotigotine is primarily excreted in urine (approximately 71%) as inactive conjugates of the parent compound and N-desalkyl metabolites. A smaller proportion is excreted in feces (approximately 23%). The major metabolites found in urine were rotigotine sulfate (16% to 22% of the absorbed dose), rotigotine glucuronide (11% to 15%), and N-despropyl-rotigotine sulfate metabolite (14% to 20%) and N-desthienylethyl-rotigotine sulfate metabolite (10% to 21%). Approximately 11% is renally eliminated as other metabolites. A small amount of unconjugated rotigotine is renally eliminated (less than 1% of the absorbed dose).

Wikipedia

Rotigotine
Chlorophyllin

Drug Warnings

Post-marketing reports indicate that patients may experience new or worsening mental status and behavioral changes, which may be severe, including psychotic behavior during Neupro treatment or after starting or increasing the dose of Neupro. Other drugs prescribed to improve the symptoms of Parkinson's disease can have similar effects on thinking and behavior. This abnormal thinking and behavior may consist of one or more of the following: paranoid ideation, delusions, hallucinations, confusion, disorientation, aggressive behavior, agitation, and delirium. These various manifestations of psychotic behavior were also observed during the clinical development of Neupro for early- and advanced-stage Parkinson's disease and Restless Legs Syndrome.
There was an increased risk for hallucinations in patients with advanced-stage Parkinson's disease treated with Neupro. In patients taking the maximum recommended Neupro dose, the incidence of hallucinations was 7% for Neupro and 3% for placebo, and this treatment difference increased with increasing dose. Hallucinations were of sufficient severity to cause discontinuation of treatment (mainly during the dose escalation/titration period) in 3% of advanced-stage Parkinson's disease patients treated with the maximum recommended dose of Neupro compared with 1% of placebo-treated patients. Hallucinations have also been reported in post-marketing reports.
Patients with a major psychotic disorder should ordinarily not be treated with Neupro because of the risk of exacerbating psychosis. In addition, certain medications used to treat psychosis may exacerbate the symptoms of Parkinson's disease and may decrease the effectiveness of Neupro.
Patients may experience intense urges to gamble, increased sexual urges, intense urges to spend money, binge eating, and/or other intense urges, and the inability to control these urges while taking one or more of the medications, including Neupro, that increase central dopaminergic tone and that are generally used for the treatment of Parkinson's disease. In some cases, although not all, these urges were reported to have stopped when the dose was reduced or the medication was discontinued. Because patients may not recognize these behaviors as abnormal, it is important for prescribers to specifically ask patients or their caregivers about the development of new or increased gambling urges, sexual urges, uncontrolled spending, or other urges while being treated with Neupro. Physicians should consider dose reduction or stopping the medication if a patient develops such urges while taking Neupro.
For more Drug Warnings (Complete) data for ROTIGOTINE (26 total), please visit the HSDB record page.

Biological Half Life

After removal of the patch, plasma levels decreased with a terminal half-life of 5 to 7 hours. The pharmacokinetic profile showed a biphasic elimination with an initial half-life of 3 hours.
... A single transdermal patch delivering 2 mg/24 hr rotigotine (patch content 4.5 mg) was applied to the ventral/lateral abdomen for 24 hr. ... The pharmacokinetic analysis included 48 subjects (24 Japanese, 24 Caucasian). ... The terminal half-life for unconjugated rotigotine was 5.3 hr in Japanese subjects and 5.7 hr in Caucasians; corresponding values for total rotigotine were 8.6 hr and 9.6 hr. ...

Use Classification

Human drugs -> Anti-Parkinson drugs -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Improved synthesis: G. Minaskanian, K. Rippel, United States of America patent 6372920 (2002 to Aderis).

Clinical Laboratory Methods

A microdialysis technique, in combination with microbore column liquid chromatography and electrochemical detection, was developed to monitor rotigotine levels in the brain. Microdialysis probes were inserted into the striata of anesthetized rats, and samples were collected during perfusion with Ringer's solution. Rotigotine was separated using a C18 reversed-phase column. The mobile phase consisted of 50mM Na(2)HPO(4) x 2H(2)O, 2.5 mM sodium octyl sulfonate, and pH 4.5; 35% volume to volume acetonitrile. The flow rate was 30 microl/min, and the potential of the glassy carbon electrode was set to +850 mV. The method allowed monitoring of the time course of brain extracellular rotigotine levels with a detection limit of 1 nM following either intravenous (0.5 mg/kg) or subcutaneous (5.0 mg/kg) rotigotine injection.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. /Rotigotine hydrochloride/
Store at 20 deg - 25 °C (68 deg - 77 °F); excursions permitted between 15 deg - 30 °C (59 deg - 86 °F).Neupro should be stored in the original pouch. Do not store outside of pouch.

Interactions

Concurrent oral administration of levodopa/carbidopa (100/25 mg twice daily) and transdermal rotigotine (4 mg/24 hours) in patients with restless legs syndrome had no effect on the steady-state pharmacokinetics of any of the drugs. Transdermal rotigotine may potentiate the therapeutic effects of levodopa as well as its adverse dopaminergic effects (including dyskinesia).
Concurrent administration of transdermal rotigotine (3 mg/24 hours) did not substantially affect the pharmacodynamics or pharmacokinetics of an oral estrogen-progestin combination contraceptive (ethinyl estradiol 0.03 mg with 0.15 mg levonorgestrel) in healthy females. Possible interactions with rotigotine and other forms of hormonal contraceptives have not been evaluated to date.
Dopamine antagonists (e.g., antipsychotic agents, metoclopramide) may diminish the effectiveness of rotigotine.
Transdermal rotigotine may potentiate the therapeutic and/or adverse dopaminergic effects (including dyskinesia) of other dopamine agonists used in the treatment of parkinsonian syndrome and restless legs syndrome.
Alcohol and other CNS depressants (e.g., sedatives, anxiolytics, antidepressants, antipsychotics, opiate analgesics) may increase the risk of additive effects, including somnolence and falling asleep during activities of daily living, in patients receiving transdermal rotigotine, and should therefore be used concomitantly with caution.

Stability Shelf Life

Stable under recommended storage conditions. /Rotigotine hydrochloride/

Dates

Modify: 2023-09-13
Giladi N, Boroojerdi B, Korczyn AD, Burn DJ, Clarke CE, Schapira AH: Rotigotine transdermal patch in early Parkinson's disease: a randomized, double-blind, controlled study versus placebo and ropinirole. Mov Disord. 2007 Dec;22(16):2398-404. [PMID:17935234]
Chen JJ, Swope DM, Dashtipour K, Lyons KE: Transdermal rotigotine: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease. Pharmacotherapy. 2009 Dec;29(12):1452-67. doi: 10.1592/phco.29.12.1452. [PMID:19947805]
Perez-Lloret S, Rey MV, Ratti PL, Rascol O: Rotigotine transdermal patch for the treatment of Parkinson's Disease. Fundam Clin Pharmacol. 2013 Feb;27(1):81-95. doi: 10.1111/j.1472-8206.2012.01028.x. Epub 2012 Feb 9. [PMID:22320451]
de Biase S, Merlino G, Lorenzut S, Valente M, Gigli GL: ADMET considerations for restless leg syndrome drug treatments. Expert Opin Drug Metab Toxicol. 2012 Oct;8(10):1247-61. doi: 10.1517/17425255.2012.708023. Epub 2012 Jul 18. [PMID:22808933]

Explore Compound Types